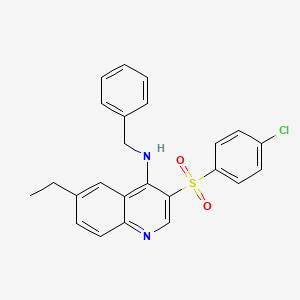
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE: is a chemical compound with the molecular formula C22H17ClN2O2S and a molecular weight of 408.9006 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and benzylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated derivatives.
Scientific Research Applications
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-benzyl-3-(4-chlorobenzenesulfonyl)quinolin-4-amine
- N-benzyl-3-(4-chlorophenyl)sulfonylquinolin-4-amine
Comparison: N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-ETHYLQUINOLIN-4-AMINE is unique due to its specific structural features, such as the presence of the ethyl group at the 6-position of the quinoline ring.
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O2S/c1-2-17-8-13-22-21(14-17)24(27-15-18-6-4-3-5-7-18)23(16-26-22)30(28,29)20-11-9-19(25)10-12-20/h3-14,16H,2,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYISBMZSGYRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2946221.png)
![3-[[(6-Methoxynaphthalen-2-yl)methylamino]methyl]benzonitrile](/img/structure/B2946222.png)
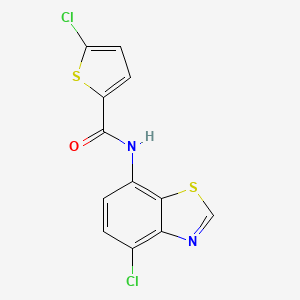
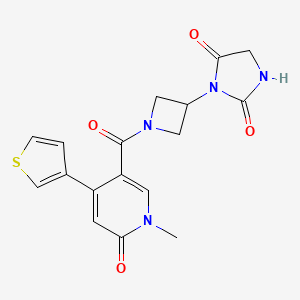

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2946231.png)
![N-[(2,4-dichlorophenyl)methyl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2946232.png)
![N-methyl-N-(2-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)methanesulfonamide](/img/structure/B2946233.png)
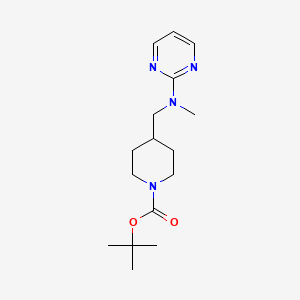
![3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2946235.png)
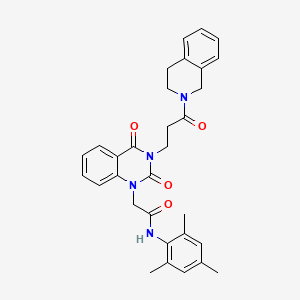
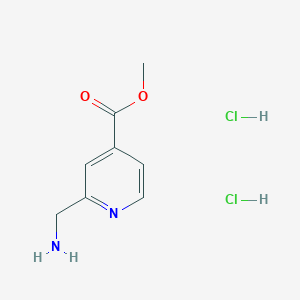
![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2946240.png)
